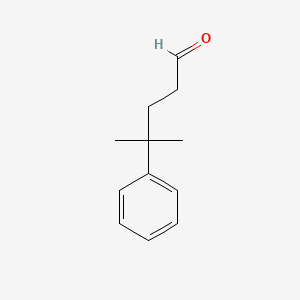
4-Methyl-4-phenyl-1-pentanal
Cat. No. B8289910
M. Wt: 176.25 g/mol
InChI Key: APKNPKPWUGHGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04837201
Procedure details


The 1-chloro-2-methyl-2-phenylpropane which can be prepared according to F. C. Withmore et al., J. Am. Chem. Soc. 65 (1943), 1469 by reacting benzene with methallyl chloride is converted in a yield of 82% by a Grignard reaction and subsequent working up with dry ice and hydrolysis into 3-methyl-3-phenylbutyric acid, the latter is reduced (91% yield) with lithium alanate to the alcohol, this is chlorinated in a further step with thionyl chloride in a yield of 75%, and the resulting 1-chloro-3-methyl-3-phenylpropane is reacted with magnesium and then with ethyl orthoformate to give 4-methyl-4-phenyl-1-pentanal in a yield of only 38%. The total yields obtained in this process are only about 21%. Another disadvantage is the fact that some of the reaction steps used are very expensive. In contrast, Ia as well as other, novel 4-methyl-4-phenyl-1-pentanals of the general formula I can be prepared with surprisingly good olfactory properties, in a simple manner and in good yields from 3-methyl-3-phenyl-1-butenes of the general formula II (cf. the previously unpublished patent application No. P 35 36 929.9), which has recently become very readily available.






[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six




Name

Identifiers


|
REACTION_CXSMILES
|
ClC[C:3]([CH3:11])(C1C=CC=CC=1)C.C(Cl)C(=C)C.[C:17](=[O:19])=[O:18].[CH3:20][C:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([CH3:26])[CH2:22][C:23](O)=[O:24].[Li].S(Cl)(Cl)=O.ClCCC(C)C1C=CC=CC=1.[Mg]>C1C=CC=CC=1>[CH:17]([O-:24])([O-:19])[O:18][CH2:3][CH3:11].[CH3:26][C:21]([C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)([CH3:20])[CH2:22][CH2:23][CH:17]=[O:19] |^1:32|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)(C1=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)(C)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Six
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is converted in a yield of 82% by a Grignard reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCC)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCC=O)(C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
